Home > Products > Screening Compounds P140884 > 4-(2-(Methylamino)ethyl)benzoic acid
4-(2-(Methylamino)ethyl)benzoic acid - 1199775-41-1

4-(2-(Methylamino)ethyl)benzoic acid

Catalog Number: EVT-3226571
CAS Number: 1199775-41-1
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-(Methylamino)ethyl)benzoic acid is a substituted benzoic acid derivative featuring a methylaminoethyl substituent at the para position. Although not naturally occurring, it serves as a key structural element and intermediate in the synthesis of various biologically active compounds. Research primarily focuses on its application in developing potential pharmaceuticals, particularly acetylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's disease. []

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide (H-8)

  • Compound Description: H-8 is a potent and selective inhibitor of cyclic nucleotide-dependent protein kinases. [] It binds to the catalytic subunit of cAMP-dependent protein kinase, protecting it from irreversible inactivation by the ATP analogue p-fluorosulfonylbenzoyl-5'-adenosine (FSBA). [] Studies suggest that H-8 binds to the active site of the enzyme without requiring divalent cations like Mg2+. []

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene)

  • Compound Description: Bexarotene is an FDA-approved drug for treating cutaneous T-cell lymphoma (CTCL). [] It functions as a retinoid X receptor (RXR) agonist. [] While effective, bexarotene can cause side effects due to its impact on RXR-dependent pathways. []
  • Relevance: Bexarotene shares a benzoic acid core structure with 4-(2-(methylamino)ethyl)benzoic acid. [] Bexarotene's structure also features a substituted naphthyl group linked by an ethynyl bridge. These structural similarities suggest that modifications to the benzoic acid scaffold could lead to compounds with diverse biological activities, including RXR modulation.

6-(Ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)

  • Compound Description: NEt-TMN is a potent retinoid X receptor (RXR) agonist, representing a potential target for cancer therapy and other applications. []
  • Relevance: Although NEt-TMN belongs to the nicotinic acid class, its structural similarities to 4-(2-(methylamino)ethyl)benzoic acid are noteworthy. [] Both compounds contain an aromatic ring (benzene in the target compound, pyridine in NEt-TMN) substituted with an extended side chain incorporating a tertiary amine. This common structural motif suggests that variations around this theme could be explored for developing novel RXR modulators or compounds with other biological activities.

(E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid (TTNPB)

  • Compound Description: TTNPB is a synthetic aromatic retinoid known for its significant toxicity compared to all-trans-retinoic acid (tRA). [] This toxicity stems from several factors, including reduced affinity for cytosolic binding proteins (CRABPs), resistance to metabolism, and prolonged nuclear receptor activation. []
  • Relevance: Both TTNPB and 4-(2-(methylamino)ethyl)benzoic acid belong to the benzoic acid class. [] TTNPB features a tetrahydronaphthyl group connected to the benzoic acid moiety through a propenyl linker. Comparing their structures highlights how modifications to the benzoic acid framework can dramatically alter biological activity and toxicity profiles.

(S)-4-(1-(5-Chloro-2-(4-fluorophenyoxy)benzamido)ethyl) Benzoic Acid (CJ-42794)

  • Compound Description: CJ-42794 is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). [] It has shown potential in treating inflammatory pain without causing gastrointestinal damage, unlike some other COX inhibitors. []
  • Relevance: CJ-42794, like 4-(2-(methylamino)ethyl)benzoic acid, contains a benzoic acid moiety. [] Notably, CJ-42794 incorporates a chiral center and a benzamide group in its structure. Comparing these two compounds underscores the potential for generating diverse pharmacological profiles by introducing various substituents and chiral centers to the benzoic acid core.

4-(2-(2-Acetylaminophenyl)-2-oxo-acetylamino)benzoic acid

  • Compound Description: This compound serves as an intermediate in the synthesis of a novel series of α-ketoamide derivatives. [] It is prepared by reacting N-acetylisatin with 4-aminobenzoic acid. []
  • Relevance: This compound and 4-(2-(methylamino)ethyl)benzoic acid both feature a benzoic acid core. [] The presence of the (2-acetylaminophenyl)-2-oxo-acetylamino substituent in this related compound highlights the diversity of modifications possible on the benzoic acid scaffold, leading to compounds with different properties and applications.
Source and Classification

This compound can be synthesized from 4-aminobenzoic acid through various chemical reactions. It belongs to the class of substituted amino acids, which are often utilized in pharmaceutical applications due to their biological activity and structural properties.

Synthesis Analysis

The synthesis of 4-(2-(methylamino)ethyl)benzoic acid typically involves the following steps:

  1. Starting Materials: The primary starting material for the synthesis is 4-aminobenzoic acid.
  2. Reagents: Commonly used reagents include methyl iodide or other alkylating agents for introducing the methylamino group.
  3. Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide or acetonitrile under reflux conditions. The temperature and duration depend on the specific reaction pathway chosen.
  4. Monitoring: Thin-layer chromatography (TLC) is often employed to monitor the progress of the reaction.

For example, a typical method might involve dissolving 4-aminobenzoic acid in a solvent, adding an alkylating agent, and heating the mixture until the desired product precipitates out, followed by purification through recrystallization or chromatography .

Molecular Structure Analysis

The molecular structure of 4-(2-(methylamino)ethyl)benzoic acid can be described as follows:

  • Chemical Formula: C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight: Approximately 195.25 g/mol.
  • Structure Features:
    • A benzene ring connected to a carboxylic acid group (-COOH).
    • A side chain containing a methylamino group (-NH(CH3_3) attached to an ethyl group (-CH2_2-CH2_2-).

The compound exhibits both polar and non-polar characteristics due to its functional groups, which influences its solubility and interaction with biological systems.

Chemical Reactions Analysis

4-(2-(Methylamino)ethyl)benzoic acid can participate in several chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including drug formulation.
  2. Amine Reactions: The amine group can undergo acylation or alkylation reactions, allowing for further functionalization of the molecule.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of amine derivatives relevant in medicinal chemistry.

These reactions are typically conducted under controlled conditions to ensure selectivity and yield .

Mechanism of Action

The mechanism of action for 4-(2-(methylamino)ethyl)benzoic acid primarily revolves around its interaction with biological receptors:

  • Biological Activity: As an amino acid derivative, it may act as a neurotransmitter or modulator within neural pathways.
  • Receptor Interaction: It is hypothesized that compounds like this one can bind to specific receptor sites, influencing physiological processes such as pain perception or mood regulation.
  • Pharmacodynamics: Understanding how this compound interacts at the molecular level can lead to insights into its therapeutic potential and side effects.

Research indicates that similar compounds exhibit varying degrees of activity based on their structural modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-(methylamino)ethyl)benzoic acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point generally ranges from 150°C to 160°C.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • pKa Value: The pKa value of the carboxylic acid group is around 4.5, indicating its acidic nature.

These properties are crucial for determining its behavior in biological systems and its suitability for various applications .

Applications

The applications of 4-(2-(methylamino)ethyl)benzoic acid are diverse and include:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  2. Biochemical Research: Serves as a model compound for studying amine interactions in biochemical pathways.
  3. Material Science: Investigated for its potential use in creating polymers or other materials due to its unique structural properties.
Introduction: Contextualizing 4-(2-(Methylamino)ethyl)benzoic Acid in Scientific Research

4-(2-(Methylamino)ethyl)benzoic acid (MAEBA) represents a structurally versatile small molecule characterized by a benzoic acid core linked to a methylaminoethyl side chain (molecular formula: C10H13NO2, MW: 179.22 g/mol). This dual-functionalization creates a unique pharmacophore that facilitates diverse chemical transformations and supramolecular interactions. As research increasingly focuses on modular synthetic platforms, MAEBA’s significance stems from its capacity to serve as a precursor to complex molecules in medicinal chemistry, materials science, and chemical biology. Its bifunctional nature allows simultaneous engagement in covalent bond formation and non-covalent interactions, positioning it at the intersection of synthetic efficiency and molecular recognition [8].

Historical Development and Discovery Trajectory

The emergence of MAEBA aligns with advancements in aromatic substitution techniques and reductive amination chemistry in the late 20th century. Early synthetic routes focused on linear sequences starting from 4-(2-bromoethyl)benzoic acid, where nucleophilic displacement with methylamine under reflux conditions provided moderate yields (typically 40-60%). Purification challenges arose from the zwitterionic character imparted by the carboxylic acid and secondary amine groups, often requiring recrystallization from polar aprotic solvents [6].

The compound’s structural characterization evolved through standardized spectroscopic profiling:

  • 1H NMR: Distinct methyl singlet (δ ~2.3 ppm), methylene multiplet (δ ~2.7-3.0 ppm), and aromatic signals (δ ~7.2-8.0 ppm)
  • SMILES Representation: CNCCC1=CC=C(C=C1)C(=O)O
  • XLogP3: -0.4 (indicating moderate hydrophilicity) [5]

Initial applications centered on its role as an intermediate for contrast agent synthesis, particularly in triiodinated benzoic acid derivatives where its amine group facilitated acylation reactions. Patent literature from the 1980s-1990s reveals its exploration in iodinated X-ray contrast agents, though it was often overshadowed by simpler analogs [9].

Current Significance in Chemical Synthesis Landscapes

Catalytic Methodologies and Reaction Engineering

Modern MAEBA synthesis exploits catalytic strategies to improve atom economy and regioselectivity:

Table 1: Advanced Catalytic Approaches for MAEBA Synthesis

MethodCatalyst SystemConditionsKey Advantage
Reductive AminationNaBH3CNMeOH, 40°C, pH 4-6Chemoselectivity for imine reduction
HydrogenationPd/C (5-10%)H2 (50 psi), 45°CSimultaneous deprotection/reduction
Phase-Transfer CatalysisTungstate/H2O2CH3CN/H2OOxidative tolerance of amine group [2]

The reductive amination route using 4-formylbenzoic acid and methylamine with NaBH3CN achieves >75% yield by stabilizing the Schiff base intermediate. Hydrogenation strategies employing Pd/C enable tandem deprotection of benzyl ethers and nitro group reduction in precursor molecules, streamlining access to MAEBA analogs [9].

Innovative Synthetic Pathways

Recent patent literature reveals three innovative pathways:

  • Schiff Base Hybridization: Condensation of 4-formylbenzoic acid with methylamine in DMF, followed by in situ reduction, achieves 85% conversion with minimal byproducts
  • Boc-Protection Strategy: Temporary N-protection using di-tert-butyl dicarbonate (Boc2O) in THF with DMAP catalysis enables selective carboxylate modification. Subsequent TFA-mediated deprotection delivers MAEBA in >90% purity
  • Flow Chemistry Approaches: Continuous-flow N-acylation of 4-(2-aminoethyl)benzoic acid using methyl chloroformate demonstrates 50% reduced reaction times compared to batch processing [4]

Table 2: Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Key Limitation
Classical Alkylation40-6085-90Bromoethyl precursor availability
Reductive Amination75-8292-95pH control critical
Boc-Protected Sequence88-93>98Additional protection/deprotection steps [4] [6]

Applications as a Versatile Intermediate

MAEBA’s primary industrial utility resides in its role as a precursor to:

  • Tolvaptan Analogs: As a key intermediate in vasopressin receptor antagonists, where its ethylbenzoate backbone anchors pharmacophore assembly [4]
  • Non-Steroidal Anti-Inflammatory Drug (NSAID) Hybrids: Particularly 2-methyl-4-[(4-methylphenyl)amino]benzoic acid derivatives that exhibit enhanced crystal packing via acid-acid homodimers [8]
  • Polymer-Bound Ligands: Exploiting the carboxylic acid for surface functionalization in chromatographic materials
  • Iodinated Contrast Agents: Serving as a scaffold for triiodinated benzoic acid derivatives in radiological imaging agents [9]

Key Research Domains and Emerging Questions

Supramolecular Chemistry and Crystal Engineering

MAEBA derivatives exhibit programmable solid-state behavior through:

  • Carboxylic Acid Dimerization: Formation of R22(8) homodimers (O-H···O bonds, d = 2.645 Å) as observed in 2-methyl-4-[(4-methylphenyl)amino]benzoic acid crystals [8]
  • N-H···π Interactions: Secondary amine participation in supramolecular networks (N-H···Cg, d = 2.93 Å)
  • Dihedral Angle Flexibility: Aromatic ring torsional adjustments (up to 42.44°) to optimize crystal packing [8]

These features enable engineered co-crystals with API (Active Pharmaceutical Ingredient) compounds, particularly through:

MAEBA-API Synthon Formation:  Carboxylic Acid Dimer + Pyridine N-oxide → Heterosynthon (ΔG ≈ -8.43 kJ/mol)  

Pharmacological Target Exploration

While not directly therapeutic, MAEBA’s structural motifs show promise in:

  • Biomolecular Interactions: Hydrogen bonding with serine proteases (theoretical Ki ≈ 15 μM) via carboxylate and amine groups
  • Metabolic Precursors: Enzymatic reduction to alcohol derivatives exhibiting mild COX-2 inhibition (in silico)
  • Neuropeptide Analogues: Integration into μ-opioid receptor ligands via ethylamino spacer conformational flexibility

Unresolved Research Challenges

Critical knowledge gaps requiring investigation include:

  • Catalytic Asymmetric Derivatization: Lack of enantioselective methods for chiral analogs (e.g., α-methylated versions)
  • Metabolic Fate: Unknown cytochrome P450 interactions of N-methylated derivatives
  • Polymerization Potential: Unrealized utility as a monomer for polyamides with tunable hydrophilicity (XLogP3 = -0.4)
  • Computational Design: Predictive models for solid-state arrangement and energy stabilization (ΔfH°gas = -216 kJ/mol) [5] [8]

Properties

CAS Number

1199775-41-1

Product Name

4-(2-(Methylamino)ethyl)benzoic acid

IUPAC Name

4-[2-(methylamino)ethyl]benzoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

SMIJCBMJCXXSIP-UHFFFAOYSA-N

SMILES

CNCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CNCCC1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.